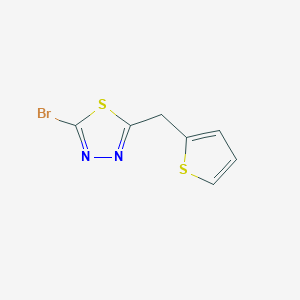

2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole

Descripción general

Descripción

“2-Bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole” is a complex organic compound that contains bromine, thiophene, and thiadiazole functional groups . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For instance, Jubair et al. synthesized a series of 2-(bromomethyl)-5-aryl-thiophenes derivatives via Suzuki cross-coupling reactions of various aryl boronic acids with 2-bromo-5 (bromomethyl)thiophene . Other methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The thiophene ring system is a five-membered heterocycle containing one sulfur atom . The bromine atom and the thiadiazole group add further complexity to the structure .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, they can participate in direct C-H arylation of thiophenes at C2 . They can also be involved in a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K . The reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives, showing promising properties for photodynamic therapy, a treatment method for cancer. These derivatives, characterized by high singlet oxygen quantum yield, are essential for Type II photodynamic therapy mechanisms, indicating their potential in cancer treatment through light-induced cellular destruction (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Evaluation

Noolvi et al. (2011) reported on the synthesis and anticancer evaluation of novel 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives. Some of these compounds were tested by the National Cancer Institute (USA) and showed selective activity against leukemic cancer cell lines, highlighting the thiadiazole core's potential in developing new anticancer agents (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).

Antimicrobial and Antituberculosis Activities

Güzeldemirci and Küçükbasmacı (2010) synthesized new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, testing their antibacterial, antifungal, and antituberculosis activities. Their findings suggest that some compounds exhibited promising antimicrobial activities, underscoring the potential of thiadiazole derivatives in addressing infectious diseases (Güzeldemirci & Küçükbasmacı, 2010).

Material Science Applications

Research by Higashihara et al. (2012) on thiophene-based π-conjugated polymers containing oxadiazole or thiadiazole moieties for organic photovoltaics revealed that these polymers show high open-circuit voltage values in polymer solar cells. This study showcases the utility of thiadiazole derivatives in developing new materials for energy conversion applications (Higashihara, Wu, Mizobe, Lu, Ueda, & Chen, 2012).

Direcciones Futuras

Thiophene-based analogs have been attracting a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

Propiedades

IUPAC Name |

2-bromo-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S2/c8-7-10-9-6(12-7)4-5-2-1-3-11-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRXGUXSVWOTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

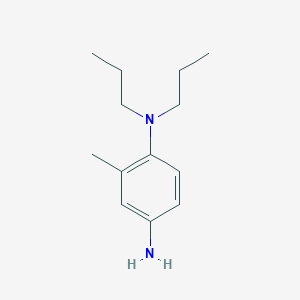

amine](/img/structure/B1462098.png)

![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B1462099.png)

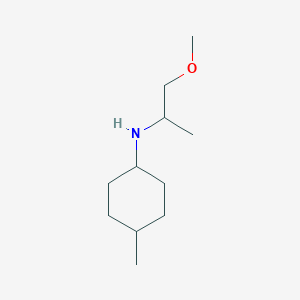

amine](/img/structure/B1462103.png)

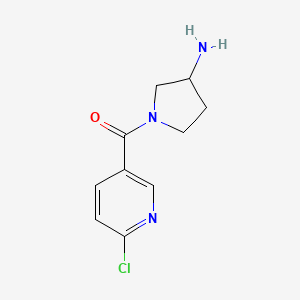

amine](/img/structure/B1462106.png)

![2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1462115.png)

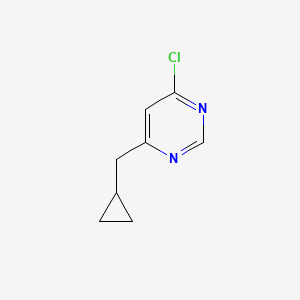

![2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1462116.png)